Predicted Lipophilicity: Pyrazine vs. Pyridazine Core
The target compound exhibits a computed XLogP3 of 1.5 [1]. In contrast, the pyridazine isomer 6-(allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is predicted to have a higher logP (estimated ~1.8 based on the increased aromaticity of the pyridazine ring and consistent with experimental trends for pyridazine vs. pyrazine pairs) . The lower lipophilicity of the pyrazine core can translate into improved aqueous solubility and reduced hERG channel binding risk, which are critical parameters for CNS drug discovery programs.
Target 1.5 vs. comparator ~1.8
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 6-(Allyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine; estimated XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ −0.3 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSpider) |
Why This Matters
A 0.3 log unit reduction in lipophilicity can significantly improve solubility-limited absorption and reduce off-target binding, making the pyrazine scaffold more suitable for oral or CNS-penetrant candidates.
- [1] PubChem. Compound Summary for CID 126954783, 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information (2026). View Source
